molecular formula C12H11N5O4S B13827758 2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide

2-amino-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-methyl-1,3-thiazole-5-carbohydrazide

Cat. No.: B13827758
M. Wt: 321.31 g/mol
InChI Key: IXQCFBLDIDTPEP-LHHJGKSTSA-N
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Description

2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is a complex organic compound that features a thiazole ring, a nitrobenzylidene group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N’-{4-hydroxy-3-nitrobenzylidene}-4-methyl-1,3-thiazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzylidene and carbohydrazide moieties differentiate it from other thiazole derivatives, providing unique opportunities for research and application.

Properties

Molecular Formula

C12H11N5O4S

Molecular Weight

321.31 g/mol

IUPAC Name

2-amino-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H11N5O4S/c1-6-10(22-12(13)15-6)11(19)16-14-5-7-2-3-9(18)8(4-7)17(20)21/h2-5,18H,1H3,(H2,13,15)(H,16,19)/b14-5+

InChI Key

IXQCFBLDIDTPEP-LHHJGKSTSA-N

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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